molecular formula C19H18N4O5S B2929446 methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 1795475-82-9

methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2929446
CAS No.: 1795475-82-9
M. Wt: 414.44
InChI Key: FWPRITWHGAAFTP-UHFFFAOYSA-N
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Description

Methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate is a heterocyclic compound featuring a pyrazoloimidazole core fused with a furan ring, a sulfamoyl ethyl linker, and a methyl benzoate ester. This structure combines multiple pharmacophoric elements: the pyrazoloimidazole moiety is associated with diverse biological activities, the furan ring enhances π-π stacking interactions, and the sulfamoyl group contributes to hydrogen bonding and solubility .

Properties

IUPAC Name

methyl 4-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-27-19(24)14-4-6-15(7-5-14)29(25,26)20-8-9-22-10-11-23-18(22)13-16(21-23)17-3-2-12-28-17/h2-7,10-13,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPRITWHGAAFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl precursor, followed by the construction of the pyrazolo[1,5-a]imidazole ring system. The final step involves the sulfonation and esterification to introduce the sulfamoyl and benzoate groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and pyrazolo[1,5-a]imidazole moieties are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

2.1.1 Benzimidazole Derivatives Compounds like 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (omeprazole N-oxide) share a benzimidazole core and sulfinyl/sulfamoyl groups.

2.1.2 Imidazo[1,5-a]pyridine Derivatives
For example, 2-(3-(4-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)-6-methyl-1H-benzo[d]imidazole (compound 5a) features a fused imidazo-pyridine system. The pyrazoloimidazole in the target compound introduces an additional nitrogen atom, which may improve binding affinity in enzyme pockets .

2.1.3 Furan-Containing Analogues Molecules like 2-[(3-naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one (compound 14) incorporate furan rings but lack the sulfamoyl group.

Functional Group Comparisons

  • Sulfamoyl vs. Sulfinyl Groups : The sulfamoyl group in the target compound (-SO₂NH-) provides stronger hydrogen-bonding capacity compared to the sulfinyl group (-SO-) in omeprazole derivatives, which could influence receptor interaction .
  • Methyl Benzoate vs. Acetyl Hydrazone : The methyl benzoate ester in the target compound offers metabolic stability, whereas acetyl hydrazone groups in triazolopyrimidine derivatives (e.g., ) are prone to hydrolysis, reducing in vivo efficacy .

Data Table: Key Features of Methyl 4-({2-[6-(Furan-2-yl)-1H-Pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate and Analogues

Compound Name / Class Core Structure Key Substituents Molecular Weight (g/mol) Solubility Reported Activities
Target Compound Pyrazoloimidazole + Furan Sulfamoyl ethyl, Methyl benzoate ~455.45 (calculated) Not reported N/A (inferred enzyme modulation)
Omeprazole N-oxide Benzimidazole Sulfinyl, Methoxy, Pyridine oxide 361.42 Ethanol-soluble Proton pump inhibition
Imidazo[1,5-a]pyridine derivative Imidazo-pyridine 4-Methoxyphenyl, Methylbenzimidazole 371.15 DMF-soluble Anticancer (hypothetical)
Triazolopyrimidine derivatives Triazolopyrimidine Acetyl hydrazone, Chiral centers ~300–350 (estimated) DMSO-soluble Herbicidal, Fungicidal

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